4(3H)-Pyrimidinone, 3-(1,1'-biphenyl-2-yl)-2,6-diphenyl-
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Overview
Description
4(3H)-Pyrimidinone, 3-(1,1’-biphenyl-2-yl)-2,6-diphenyl- is a complex organic compound that belongs to the class of pyrimidinones Pyrimidinones are heterocyclic aromatic organic compounds, characterized by a pyrimidine ring with a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 3-(1,1’-biphenyl-2-yl)-2,6-diphenyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. This method involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the keto group in the pyrimidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups to the phenyl rings .
Scientific Research Applications
4(3H)-Pyrimidinone, 3-(1,1’-biphenyl-2-yl)-2,6-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 3-(1,1’-biphenyl-2-yl)-2,6-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The biphenyl and diphenyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
4(3H)-Pyrimidinone, 2,6-diphenyl-: Lacks the biphenyl substituent, which may affect its chemical reactivity and binding properties.
4(3H)-Pyrimidinone, 3-(4-biphenyl)-2,6-diphenyl-: Similar structure but with a different position of the biphenyl group, leading to variations in its chemical behavior.
Uniqueness: The presence of both biphenyl and diphenyl groups in 4(3H)-Pyrimidinone, 3-(1,1’-biphenyl-2-yl)-2,6-diphenyl- makes it unique in terms of its steric and electronic properties. These features enhance its potential for specific interactions with biological targets and its utility in various applications .
Properties
CAS No. |
89069-89-6 |
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Molecular Formula |
C28H20N2O |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2,6-diphenyl-3-(2-phenylphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C28H20N2O/c31-27-20-25(22-14-6-2-7-15-22)29-28(23-16-8-3-9-17-23)30(27)26-19-11-10-18-24(26)21-12-4-1-5-13-21/h1-20H |
InChI Key |
DVJSHGXYNZFCSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C=C(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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